(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol
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Overview
Description
(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes a chlorine atom, an indane moiety, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol typically involves the chlorination of an indane derivative followed by the introduction of an ethanol group. One common method involves the reaction of 2,3-dihydro-1H-indene with a chlorinating agent such as thionyl chloride to form 2-chloro-2,3-dihydro-1H-indene. This intermediate is then reacted with an alcohol, such as ethanol, under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone, while reduction can produce 2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethane.
Scientific Research Applications
(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone
- (1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethane
- (1R)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Uniqueness
(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol, also known by its CAS number 1175975-55-9, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for this compound is C₁₁H₁₃ClO, with a molecular weight of 196.67 g/mol. Its structure includes a chloro group and an indene derivative, which are significant in determining its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃ClO |
Molecular Weight | 196.67 g/mol |
Boiling Point | Not specified |
Density | Not specified |
Biological Activity
Research indicates that compounds related to indene structures often exhibit various biological activities, including antitumor , antibacterial , and anti-inflammatory effects. The specific biological activity of this compound has been investigated in several studies.
Antitumor Activity
One study highlighted the potential antitumor effects of indene derivatives. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial Activity
The antibacterial properties of compounds with similar structures have also been documented. Research suggests that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival .
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several proposed pathways include:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell metabolism.
- Interaction with Cellular Receptors : The compound may bind to cellular receptors that regulate growth and apoptosis.
- Induction of Oxidative Stress : Some studies suggest that these compounds can increase oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies have documented the effects of related indene derivatives on various cancer cell lines:
Study 1: Induction of Apoptosis in Breast Cancer Cells
A study involving the treatment of MCF-7 breast cancer cells with an indene derivative demonstrated significant apoptosis induction at concentrations above 10 µM. The mechanism was linked to increased caspase activity and altered Bcl-2 family protein expression.
Study 2: Antibacterial Effects on Staphylococcus aureus
Another study evaluated the antibacterial activity of a related compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL, suggesting potent antibacterial properties.
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(1R)-2-chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H13ClO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7H2/t11-/m0/s1 |
InChI Key |
PESXDVYIZJDOIJ-NSHDSACASA-N |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)[C@H](CCl)O |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(CCl)O |
Origin of Product |
United States |
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